Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate
CAS No.: 83732-67-6
Cat. No.: VC17016946
Molecular Formula: C12H9NNa2O8S2
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83732-67-6 |
|---|---|
| Molecular Formula | C12H9NNa2O8S2 |
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | disodium;3-acetamido-8-hydroxynaphthalene-1,5-disulfonate |
| Standard InChI | InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-7-4-8-10(22(16,17)18)3-2-9(15)12(8)11(5-7)23(19,20)21;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
| Standard InChI Key | QAOQPYFYRVMVFK-UHFFFAOYSA-L |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate has the molecular formula C₁₂H₉NNa₂O₈S₂ and a molecular weight of 405.30 g/mol. The compound’s structure features a naphthalene backbone substituted at positions 1, 3, 5, and 8 (Figure 1). Key functional groups include:
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A hydroxyl (-OH) group at position 8,
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An acetylamino (-NHCOCH₃) group at position 3,
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Two sulfonate (-SO₃Na) groups at positions 1 and 5.
This arrangement confers polarity and water solubility, critical for its applications in aqueous reaction systems .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 405.30 g/mol | |
| Solubility | Highly soluble in water | |
| Melting Point | >300°C (decomposes) | |
| Density | ~1.68 g/cm³ (estimated) | |
| pKa (Hydroxyl Group) | ~8.2 (predicted) |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate typically involves multi-step sulfonation and acetylation reactions. A common route includes:
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Sulfonation of Naphthalene: Initial sulfonation introduces sulfonic acid groups at positions 1 and 5 using concentrated sulfuric acid under controlled temperatures (80–120°C).
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Acetylation: The amino group at position 3 is acetylated using acetic anhydride, forming the acetylamino substituent.
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Hydroxylation: Introduction of the hydroxyl group at position 8 via alkaline hydrolysis or oxidative methods .
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Neutralization: Conversion to the disodium salt using sodium hydroxide, enhancing water solubility .
Critical parameters such as temperature, pH, and reactant stoichiometry must be optimized to achieve yields exceeding 70%.
Purification and Quality Control
Post-synthesis purification involves:
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Crystallization: From hot aqueous solutions to remove unreacted intermediates.
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Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity.
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Spectroscopic Validation: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s disodium form exhibits high solubility in water (>50 g/L at 25°C) and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate degradation above 300°C, with decomposition products including sulfur oxides and aromatic hydrocarbons .
Spectroscopic Data
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UV-Vis Spectroscopy: Strong absorption maxima at 280 nm (π→π* transitions) and 340 nm (n→π* transitions).
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IR Spectroscopy: Peaks at 1180 cm⁻¹ (S=O stretching), 1650 cm⁻¹ (C=O amide), and 3450 cm⁻¹ (O-H stretching) .
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¹H NMR (D₂O): Signals at δ 7.8–8.2 ppm (aromatic protons), δ 2.1 ppm (acetyl methyl), and δ 4.3 ppm (exchangeable hydroxyl proton).
Applications in Industry and Research
Dye and Pigment Synthesis
The compound serves as a key intermediate in azo dye production. Its sulfonate groups enhance dye solubility, while the hydroxyl and acetylamino groups facilitate coupling reactions with diazonium salts . For example, it is used to synthesize dyes for textiles and pH indicators .
Analytical Chemistry
As a chelating agent, it forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), enabling colorimetric detection in environmental and industrial samples . A 2024 study demonstrated its efficacy in quantifying trace copper in wastewater with a detection limit of 0.1 ppm .
Pharmaceutical Research
Comparative Analysis with Related Compounds
Table 2: Comparison of Naphthalene Disulphonates
| Compound | Molecular Formula | Key Applications | Solubility (Water) |
|---|---|---|---|
| Disodium 3-(acetylamino)-8-hydroxy-1,5-disulphonate | C₁₂H₉NNa₂O₈S₂ | Dyes, analytical reagents | >50 g/L |
| 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | C₁₀H₉NO₇S₂ | Reactive dyes | ~20 g/L |
| Disodium 8-hydroxy-1,6-disulphonate | C₁₀H₆Na₂O₇S₂ | Surfactants | >100 g/L |
This comparison highlights the unique role of the acetylamino group in enhancing solubility and reactivity .
Future Research Directions
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Green Synthesis Methods: Developing catalytic sulfonation processes to reduce waste.
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Advanced Material Applications: Exploring use in ion-exchange resins or photovoltaic cells.
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Pharmacological Studies: Assessing biocompatibility for drug delivery systems.
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